3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol
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Overview
Description
3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It features a pyridine ring substituted with a methyl group at the 6-position and a prop-2-yn-1-ol group at the 3-position. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Formation of 3-(6-Methylpyridin-2-yl)prop-2-ynal or 3-(6-Methylpyridin-2-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(6-Methylpyridin-2-yl)prop-2-en-1-ol or 3-(6-Methylpyridin-2-yl)propan-1-ol.
Substitution: Formation of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-chloride or 3-(6-Methylpyridin-2-yl)prop-2-yn-1-bromide.
Scientific Research Applications
3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. Additionally, the pyridine ring can participate in coordination chemistry, binding to metal ions and influencing enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol: Similar structure with a methoxy group instead of a methyl group.
3-(6-Methylpyridin-2-yl)propan-1-ol: Similar structure but with a saturated propanol group instead of an alkyne.
Uniqueness
3-(6-Methylpyridin-2-yl)prop-2-yn-1-ol is unique due to its combination of a pyridine ring, an alkyne group, and a hydroxyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
3-(6-methylpyridin-2-yl)prop-2-yn-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-8-4-2-5-9(10-8)6-3-7-11/h2,4-5,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGSGDUAHBSTER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281775 |
Source
|
Record name | 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170859-78-6 |
Source
|
Record name | 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170859-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Methyl-2-pyridinyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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